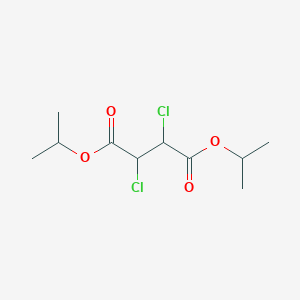
Dipropan-2-yl 2,3-dichlorobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 2,3-dichlorobutanedioate is a chemical compound with the molecular formula C10H16Cl2O4. It is known for its unique structure, which includes two propan-2-yl groups and two chlorine atoms attached to a butanedioate backbone. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dichlorobutanedioic acid+2 propan-2-ol→dipropan-2-yl 2,3-dichlorobutanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,3-dichlorobutanedioic acid and propan-2-ol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols, often requiring mild to moderate temperatures.
Major Products Formed
Hydrolysis: 2,3-dichlorobutanedioic acid and propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 2,3-dichlorobutanedioate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dipropan-2-yl 2,3-dichlorobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bonds and chlorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include hydrolysis, substitution, and other nucleophilic reactions, leading to the formation of active metabolites or derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropan-2-yl 2,3-dibromobutanedioate: Similar structure but with bromine atoms instead of chlorine.
Dipropan-2-yl 2,3-difluorobutanedioate: Similar structure but with fluorine atoms instead of chlorine.
Dipropan-2-yl 2,3-diiodobutanedioate: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
Dipropan-2-yl 2,3-dichlorobutanedioate is unique due to its specific chlorine substitution, which imparts distinct chemical properties, such as reactivity and stability. The presence of chlorine atoms influences its behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62243-27-0 |
|---|---|
Molekularformel |
C10H16Cl2O4 |
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
dipropan-2-yl 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C10H16Cl2O4/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
VYKYVJZVYXYSET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















